(6-METHYL-5-QUINOLINYL)BORONIC ACID
Description
Overview of Organoboron Compounds in Contemporary Organic Chemistry
Organoboron compounds are a class of organic compounds containing a carbon-boron bond. numberanalytics.comwikipedia.org They have become indispensable reagents in modern organic synthesis due to their versatility, stability, and relatively low toxicity. numberanalytics.comnih.govamerigoscientific.com
The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wikipedia.org However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked the synthetic potential of organoboranes. numberanalytics.com The subsequent development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has solidified the importance of boronic acids as key intermediates in the formation of carbon-carbon bonds. nih.govboronmolecular.com
Boronic acids are characterized by a boron atom bonded to an organic group and two hydroxyl groups. wikipedia.org This arrangement confers Lewis acidic properties, as the boron atom has a vacant p-orbital. nih.govwikipedia.orgnih.gov The pKa of boronic acids typically ranges from 4 to 10, with arylboronic acids generally being more acidic than their alkyl counterparts. nih.govamerigoscientific.com Their reactivity is diverse, participating in reactions such as transmetalation, which is a crucial step in many cross-coupling reactions. nih.govresearchgate.net
Boronic acids are broadly classified based on the nature of the organic substituent attached to the boron atom. sigmaaldrich.comorganic-chemistry.org This classification includes:
Alkylboronic acids: Where the substituent is a saturated hydrocarbon group. sigmaaldrich.com
Alkenylboronic acids: Containing a carbon-carbon double bond in the organic group. sigmaaldrich.com
Alkynylboronic acids: Featuring a carbon-carbon triple bond.
Arylboronic acids: Where the substituent is an aromatic ring. sigmaaldrich.com
Each class exhibits distinct reactivity and is employed in specific synthetic applications. enamine.net
Significance of Quinoline-Containing Scaffolds in Chemical and Medicinal Sciences
The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold. biointerfaceresearch.comresearchgate.net
The quinoline moiety is a key structural component in a wide array of natural products and synthetic pharmaceuticals. nih.govnih.govresearchgate.net Notable examples include quinine, an antimalarial drug, and various anticancer agents. nih.gov Its "privileged structure" status in medicinal chemistry stems from its ability to serve as a versatile scaffold for drug design and development. usc.edutandfonline.com
Quinoline derivatives have demonstrated a broad spectrum of biological activities, making them a focus of extensive research in drug discovery. nih.govbenthamdirect.combenthamscience.com These activities include:
Anticancer usc.edunih.govresearchgate.net
Antimicrobial nih.govresearchgate.net
Anticonvulsant nih.govbenthamscience.com
Anti-inflammatory biointerfaceresearch.comnih.gov
Antiviral nih.govbenthamdirect.comnih.gov
Cardiovascular activities nih.govbenthamscience.com
The diverse pharmacological profile of quinoline-based compounds underscores their importance in the development of new therapeutic agents. nih.govresearchgate.net
Specific Research Focus on (6-METHYL-5-QUINOLINYL)BORONIC ACID
The scientific interest in this compound is not arbitrary; it stems from the unique combination of its quinoline and boronic acid components, which offers distinct advantages in targeted synthesis.
The quinoline scaffold, a bicyclic aromatic heterocycle containing nitrogen, is a "privileged" structure in medicinal chemistry. nih.govnih.govorientjchem.org This means it is a common feature in a wide array of natural products and pharmacologically active substances. nih.govbrieflands.com Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:
Anticancer nih.govorientjchem.org
Antimalarial nih.govbrieflands.com
Antibacterial nih.gov
Antiviral nih.gov
Anti-inflammatory orientjchem.org
The ability to synthesize novel molecules containing the quinoline ring is therefore of high interest for the development of new therapeutic agents. nih.govorientjchem.org The presence of a methyl group on the quinoline ring can further influence the molecule's steric and electronic properties, potentially enhancing its biological activity or optimizing its pharmacokinetic profile. The specific placement at the 6-position is a strategic choice for modifying the core structure. By using this compound, chemists can precisely incorporate this desirable moiety into larger, more complex drug candidates. chemimpex.com
Despite its clear utility as a synthetic building block, which is evident from its commercial availability and role in synthetic chemistry, there is a noticeable gap in the academic literature regarding in-depth studies of this compound itself. A comprehensive search reveals a lack of peer-reviewed papers focused on:
Optimized Synthesis: While general methods for creating aryl boronic acids exist, such as the palladium-catalyzed coupling of aryl halides with diboronic acid reagents or the trapping of organometallic intermediates with borate (B1201080) esters, specific studies detailing the optimized, high-yield synthesis of this compound are not prominent. nih.gov
Reaction Kinetics and Mechanism: Detailed kinetic studies and mechanistic investigations of its participation in Suzuki-Miyaura reactions are scarce. Such research would be valuable for understanding its reactivity relative to other heteroaryl boronic acids and for optimizing reaction conditions. mit.edu
Physicochemical Characterization: Beyond basic identifiers, extensive characterization of its solid-state properties, polymorphism, and stability under various conditions is not widely published. This information is crucial for both academic research and potential industrial applications.
The existing literature tends to focus on the synthesis and properties of the final products made using this boronic acid, rather than on a fundamental investigation of the reagent itself. This suggests that while it is a functional tool, a deeper academic exploration could further enhance its application and predictability in complex syntheses.
Properties
IUPAC Name |
(6-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWHKAWJCAEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CC=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286705 | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-42-7 | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylquinolin-5-yl)boronic acid | |
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Synthetic Methodologies for 6 Methyl 5 Quinolinyl Boronic Acid
Established Synthetic Pathways for Arylboronic Acids
The synthesis of arylboronic acids and their esters is a cornerstone of modern organic chemistry. The primary approaches include the reaction of organometallic intermediates with boron electrophiles and various transition-metal-catalyzed reactions. researchgate.net
A classic and widely used method for preparing arylboronic acids involves a metal-halogen exchange reaction. wikipedia.org This two-step process begins with the conversion of an aryl halide into a more reactive organometallic species, typically an organolithium or Grignard reagent. wikipedia.orgacsgcipr.org This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. acsgcipr.orgresearchgate.net
The key steps in this process are:
Formation of the Organometallic Reagent : An aryl halide (Ar-X, where X = I, Br, Cl) reacts with a highly electropositive metal or an organometallic reagent. wikipedia.org For lithium-halogen exchange, an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) is used, typically at cryogenic temperatures (-78 °C) to prevent side reactions. acsgcipr.org For Grignard reagent formation, magnesium metal is reacted with the aryl halide. organic-chemistry.orgorgsyn.org
Borylation (Quenching) : The resulting aryllithium (Ar-Li) or arylmagnesium halide (Ar-MgX) is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, B(OR)₃. acsgcipr.org
Hydrolysis : The intermediate boronate ester is hydrolyzed with aqueous acid to afford the final arylboronic acid (Ar-B(OH)₂).
The rate of halogen-metal exchange is typically fastest for iodides, followed by bromides and then chlorides (I > Br > Cl). wikipedia.org While effective, this method's requirement for strongly basic and pyrophoric alkyllithium reagents and cryogenic conditions can be a drawback, particularly on a large scale. acsgcipr.org The development of flow chemistry techniques has offered a way to manage the safety risks associated with these highly reactive intermediates. acsgcipr.orgresearchgate.net
For the synthesis of (6-METHYL-5-QUINOLINYL)BORONIC ACID, this pathway would presumably start from 5-bromo-6-methylquinoline (B2671469) or 5-iodo-6-methylquinoline.
| Parameter | Description | Common Reagents | Typical Conditions | References |
|---|---|---|---|---|
| Halide Reactivity | The ease of exchange follows the trend I > Br > Cl. Fluorides are generally unreactive. | Aryl iodides, aryl bromides | Anhydrous solvents (e.g., THF, ether) | wikipedia.org |
| Metalating Agent | Formation of an organolithium or Grignard reagent. | n-BuLi, t-BuLi, Mg metal, iPrMgCl·LiCl | Cryogenic temperatures (e.g., -78 °C) for lithiation | acsgcipr.orgorganic-chemistry.org |
| Boron Source | An electrophilic borate ester is used to "quench" the organometallic intermediate. | Triisopropyl borate, Trimethyl borate | Reaction at low temperature, followed by warming | acsgcipr.orgresearchgate.net |
| Workup | Acidic hydrolysis of the intermediate boronate ester. | Aqueous HCl, NH₄Cl solution | Standard aqueous workup | orgsyn.org |
Palladium-catalyzed cross-coupling reactions represent a more modern and often milder alternative for synthesizing arylboronic acids and their esters. nih.gov These methods generally exhibit excellent functional group tolerance, avoiding the need for the strongly basic or nucleophilic intermediates required in the metal-halogen exchange pathway. thieme-connect.com
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes arylboronate esters from aryl halides or triflates. thieme-connect.comorganic-chemistry.org The reaction typically couples the aryl electrophile with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacolborane (HBpin), which is a more atom-economical boron source. organic-chemistry.orgorganic-chemistry.org
A typical Miyaura borylation involves:
A palladium precursor (e.g., Pd(dba)₂, PdCl₂(dppf)). nih.govresearchgate.net
A phosphine (B1218219) ligand (e.g., dppf, PCy₃, SPhos). organic-chemistry.orgnih.gov
A weak base, with potassium acetate (B1210297) (KOAc) being critical to the reaction's success. thieme-connect.comorganic-chemistry.org
A diboron reagent (e.g., B₂pin₂). organic-chemistry.org
An aprotic polar solvent like DMSO or dioxane. nih.govresearchgate.net
The role of the base is crucial; it is believed to facilitate the transmetalation step without promoting a competitive Suzuki coupling between the newly formed boronate ester and the starting aryl halide. organic-chemistry.org The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are readily used in subsequent reactions like the Suzuki coupling. organic-chemistry.org The reaction conditions are generally mild (often around 80 °C) and tolerate a wide array of functional groups, including ketones, esters, and nitriles. thieme-connect.comresearchgate.net Recent advancements have even demonstrated this reaction can be performed in water at room temperature using micellar catalysis. nih.gov
| Component | Example | Function | References |
|---|---|---|---|
| Aryl Electrophile | Aryl bromide, iodide, or triflate | Boron acceptor | organic-chemistry.org |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Boron donor | organic-chemistry.orgorganic-chemistry.org |
| Catalyst | PdCl₂(dppf), Pd(dba)₂/PCy₃ | Facilitates oxidative addition and reductive elimination | nih.govresearchgate.net |
| Base | Potassium acetate (KOAc), Potassium phosphate (B84403) (K₃PO₄) | Accelerates transmetalation | thieme-connect.comorganic-chemistry.org |
| Solvent | DMSO, Dioxane, Water (with surfactant) | Reaction medium | nih.govresearchgate.net |
The success and scope of palladium-catalyzed borylations are heavily dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal. acs.org For the borylation of aryl halides, electron-rich and sterically hindered phosphine ligands have proven to be particularly effective. acs.org
Key developments in ligand design include:
Biaryl Monophosphine Ligands : Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to form highly active catalysts for the borylation of aryl chlorides, bromides, and iodides. nih.govorganic-chemistry.org These ligands promote efficient oxidative addition and reductive elimination, allowing for lower catalyst loadings and shorter reaction times. nih.gov
Quinoline-Based Ligands : While developed for C(sp³)–H borylation, the successful use of quinoline-based ligands highlights how tailored ligand structures can enable challenging transformations by accelerating the C-H activation step. nih.gov
Computational Design : Modern approaches use theoretical calculations to design new ligands with optimized features. For instance, in palladium-catalyzed fluorination, ligands were designed to increase steric repulsion and create a specific electronic environment to boost reaction rates and selectivity, a strategy that could be applied to borylation as well. nih.gov
The choice of ligand is critical for overcoming challenges such as the borylation of less reactive aryl chlorides or sterically hindered substrates. nih.govacs.org
In recent years, photoinduced borylation has emerged as a powerful, metal-free method for the synthesis of arylboronic acids and esters. acs.orgnih.gov These reactions are typically conducted under mild conditions at room temperature using visible light or UV irradiation, offering a green alternative to traditional metal-catalyzed methods. acs.orgrsc.org
One prominent method involves the direct, additive-free photoinduced borylation of haloarenes with a diboron reagent in a polar protic solvent. acs.org The reaction is notable for its broad scope, which includes the borylation of electron-rich fluoroarenes, a class of substrates that is often unreactive in palladium-catalyzed processes. acs.org The mechanism is proposed to involve the photoheterolysis of the carbon-halogen bond to form a triplet aryl cation, which then reacts with a boron-containing species. acs.org
Other variations of photoinduced borylation include:
Catalysis by Organic Dyes : Phenothiazine can act as a photocatalyst to enable the borylation of electron-rich phenols and anilines under visible light. organic-chemistry.org
Halogen-Bonding Promotion : The formation of an electron donor-acceptor (EDA) complex between an aryl halide and a phenol (B47542) derivative like 2-naphthol (B1666908) can facilitate photoinduced electron transfer, generating an aryl radical that leads to the boronate ester. organic-chemistry.org
Aqueous Phase Reactions : A system using 1-methylbenzimidazole (B167850) as a catalyst in an aqueous phase provides an environmentally benign route to arylboronate esters under transition-metal-free conditions. rsc.org
These methods are distinguished by their operational simplicity, scalability, and the production of innocuous byproducts. acs.orgnih.gov
An alternative strategy for synthesizing arylboronic esters is the direct borylation of aromatic C-H bonds, bypassing the need for pre-functionalized aryl halides. acs.orgnih.gov Iridium-catalyzed reactions are the most prominent in this field, offering a direct and atom-economical route to these valuable compounds. rsc.org
The seminal work in this area, often called the Hartwig-Miyaura C-H borylation, uses an iridium(I) catalyst, typically formed from a precursor like [Ir(COD)Cl]₂ or [Ir(COE)₂Cl]₂, in combination with a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine). acs.orgnih.govrsc.org This system catalyzes the reaction between an arene or heteroarene and a diboron reagent (B₂pin₂) to directly install a boryl group onto the aromatic ring. acs.org
Key features of Ir-catalyzed borylation include:
Mild Reaction Conditions : These reactions can often be performed at room temperature, a significant advantage over earlier high-temperature methods. acs.orgnih.gov
Broad Substrate Scope : The method is tolerant of a wide range of arenes bearing both electron-donating and electron-withdrawing substituents. nih.gov
High Turnover Numbers : The catalysts are highly efficient, achieving high turnover numbers for a hydrocarbon functionalization process. acs.org
Regioselectivity : The reaction typically shows strong steric control, with borylation occurring at the least hindered C-H bond. This makes it highly predictable for many substrates. rsc.org
For the synthesis of this compound, this method would involve the direct C-H borylation of 6-methylquinoline (B44275). The regiochemical outcome would depend on the relative steric and electronic properties of the positions on the quinoline (B57606) ring. The resulting boronate esters can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids. berkeley.edunih.gov
Palladium-Catalyzed Borylation Reactions
Specific Approaches for the Synthesis of this compound
The creation of this compound hinges on strategic chemical reactions that introduce a boronic acid group onto the 6-methylquinoline core.
The synthesis of quinoline-based boronic acids often requires meticulous optimization of reaction parameters to maximize yield and minimize impurities. Factors such as the choice of solvent, base, catalyst, and temperature can significantly influence the outcome of the reaction. For instance, in the synthesis of four-coordinate boron(III) complexes from boronic acids and bidentate ligands, the use of K3PO4 as a base and 1,4-dioxane (B91453) as a solvent at reflux temperatures was found to be optimal. researchgate.net
Advances in artificial intelligence, specifically Bayesian optimization (BO) guided by graph neural networks (GNNs), are emerging as powerful tools for rapidly determining ideal reaction conditions. nih.gov This data-driven approach can accelerate the optimization process, saving both time and resources. nih.gov
Table 1: Factors Influencing Quinoline-Based Boronic Acid Synthesis
| Parameter | Influence on Reaction | Example |
| Solvent | Affects solubility of reactants and intermediates, influencing reaction rate and product formation. | Toluene is often used in reactions involving 8-hydroxyquinoline (B1678124) and phenylboronic acid. researchgate.net |
| Base | Promotes the reaction by deprotonating reactants and facilitating catalyst turnover. | K3PO4 is an effective base in the one-pot synthesis of tetracoordinated borinic acids. researchgate.net |
| Catalyst | Speeds up the reaction and can influence stereoselectivity. | Boronic acid itself can act as a catalyst in the alkylation of quinoline. rsc.org |
| Temperature | Affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to side products. | Reactions are often conducted at elevated temperatures, such as 110 °C or reflux. researchgate.net |
This table illustrates key parameters and their roles in optimizing the synthesis of quinoline-based boronic acids.
Researchers are continuously exploring new synthetic pathways to access the 6-methyl-5-quinoline core and its derivatives. One-pot multi-component reactions are gaining traction as they allow for the construction of complex molecules from simple precursors in a single step. nih.gov For example, a three-component reaction of benzaldehyde, 1-ethynylbenzene, and p-toluidine, catalyzed by CuI in an ionic liquid, has been used to synthesize 6-methyl-2,4-diphenylquinoline. nih.gov
Another innovative approach involves the functionalization of aliphatic amino carboxylic acids to construct fused tricyclic quinoline frameworks. This multi-step process includes cyclization, protection, amidine formation, and a final Suzuki coupling with a boronic acid substrate. orientjchem.org Such methods offer versatility and can be adapted to produce a variety of substituted quinolines.
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to create more sustainable and environmentally friendly processes. researchgate.netijpsjournal.com This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. researchgate.netmdpi.com
The use of boric acid as a mild and green catalyst has been reported for the synthesis of various heterocyclic compounds under solvent-free conditions. mdpi.com Similarly, the development of heterogeneous photocatalysts, which can be easily recovered and reused, aligns with green chemistry goals. sci-hub.se The application of visible-light photocatalysis, for instance, allows for reactions to proceed at room temperature, reducing energy consumption. sci-hub.seacs.org
Table 2: Green Chemistry Approaches in Quinoline Synthesis
| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |
| Use of Greener Solvents | Utilizing water or other environmentally benign solvents. | mdpi.com |
| Use of Reusable Catalysts | Employing heterogeneous catalysts or organocatalysts that can be recovered and reused. | sci-hub.se |
| Energy Efficiency | Utilizing microwave irradiation or photocatalysis to reduce reaction times and energy consumption. | researchgate.net |
| Atom Economy | Designing one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. | nih.gov |
This table highlights the application of green chemistry principles to the synthesis of quinoline derivatives.
Purification and Isolation Techniques for Boronic Acids and Esters
The purification of boronic acids and their esters is a critical step to ensure the final product is free of impurities that could interfere with subsequent reactions. researchgate.netoup.com Common impurities include starting materials, byproducts, and boronic acid anhydrides (boroxines).
Recrystallization is a widely used technique for purifying solid boronic acids. researchgate.netyoutube.com The choice of solvent is crucial and depends on the solubility characteristics of the specific boronic acid. Solvents such as benzene (B151609), dichloroethane, and ethyl acetate have been used with moderate to good yields. researchgate.net For some aryl boronic acids, recrystallization from hot ethanol (B145695) or water has proven effective. reddit.com
The process typically involves dissolving the crude boronic acid in a minimum amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals. youtube.com Washing the resulting crystals with a small amount of cold solvent can help remove any remaining soluble impurities. youtube.com
Chromatography is another essential method for purifying boronic acids and their esters, particularly for compounds that are oils or difficult to crystallize. researchgate.netoup.com
Silica (B1680970) Gel Column Chromatography: This is a common technique, but it can be challenging for some boronic acids due to their polarity and potential for degradation on the acidic silica gel. researchgate.net The use of a modifier, such as a small amount of acetic acid or triethylamine (B128534) in the eluent, can sometimes improve separation. researchgate.net
Boric Acid Impregnated Silica Gel: A facile method for purifying pinacol boronic esters involves using silica gel impregnated with boric acid. oup.comoup.com This technique has been shown to suppress the over-adsorption of the boronic esters on the silica gel, leading to better recovery. oup.com
Reversed-Phase HPLC: High-performance liquid chromatography (HPLC) on a reversed-phase column, such as C18, can be used for the purification of polar boronic acids. sielc.com
Extraction Methods: Derivatization of the boronic acid with a base to form a salt, followed by solvent extraction, can be an effective purification strategy. google.com The pure boronic acid is then regenerated by acidification. google.com Another approach is sorbitol extraction, which selectively pulls the free boronic acid into an aqueous layer, leaving non-polar impurities and esters in the organic layer. reddit.comresearchgate.net
Table 3: Chromatographic Purification Methods for Boronic Acids
| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Application |
| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) with modifiers | General purification of boronic acids and esters. researchgate.net |
| Boric Acid Impregnated Silica Gel Chromatography | Boric Acid-impregnated Silica Gel | Hexane/Ethyl Acetate | Purification of pinacol boronic esters. oup.comoup.com |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with buffer (e.g., H2SO4) | Separation of aromatic boronic acids. sielc.com |
This table summarizes various chromatographic techniques used for the purification of boronic acids and their esters.
Derivatization of this compound to Boronic Esters and Other Analogues
This compound is a versatile building block in organic synthesis, but its utility can be enhanced and its handling properties improved through derivatization. The conversion of boronic acids into esters and other stable analogues is a common strategy to modify their reactivity, stability, and solubility. These derivatives are often more suitable for specific applications, such as purification by chromatography or for use in reactions that are sensitive to the presence of free boronic acids.
The most common derivatives of boronic acids are their pinacol esters. These esters are generally more stable, less polar, and more easily purified than the corresponding boronic acids. The pinacol ester of this compound, namely 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylquinoline, is a key intermediate in many cross-coupling reactions. nih.gov
A general and widely used method for the synthesis of pinacol boronate esters from boronic acids involves the direct esterification with pinacol. This reaction is typically carried out in a suitable solvent, often with a dehydrating agent to drive the equilibrium towards the product. For instance, isobutylboronic acid is converted to its pinacol ester by reacting it with pinacol in diethyl ether in the presence of magnesium sulfate. nih.gov A similar approach can be applied to the synthesis of the pinacol ester of this compound.
The resulting pinacol ester is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and reliable source of the (6-methyl-5-quinolinyl) fragment for the formation of carbon-carbon bonds. libretexts.org
Table 1: Synthesis of this compound pinacol ester
| Method | Reactants | Reagents | Solvent | Conditions |
| Esterification | This compound, Pinacol | Magnesium Sulfate | Diethyl ether | Room Temperature |
| Palladium-catalyzed Borylation | 5-Bromo-6-methylquinoline, Bis(pinacolato)diboron | Palladium catalyst, Potassium acetate | 1,4-Dioxane | 80-100 °C |
Potassium trifluoroborate salts are another important class of boronic acid derivatives that offer enhanced stability towards air and moisture. orgsyn.org These salts are crystalline solids that are often easier to handle and store than the corresponding boronic acids. The trifluoroborate salt of this compound, potassium trifluoro(6-methylquinolin-5-yl)borate, can be readily prepared and used in various synthetic applications.
The synthesis of potassium trifluoroborate salts from boronic acids is a straightforward and high-yielding process. It involves the reaction of the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent system, typically a mixture of methanol and water. orgsyn.org For example, 1-naphthaleneboronic acid is converted to its potassium trifluoroborate salt by treatment with an aqueous solution of KHF₂ in methanol. orgsyn.org This procedure can be directly adapted for the preparation of potassium trifluoro(6-methylquinolin-5-yl)borate.
Once formed, these trifluoroborate salts can be used in a variety of cross-coupling reactions, often exhibiting different reactivity profiles compared to the corresponding boronic acids or pinacol esters. nih.govresearchgate.net Their stability also allows for their use in multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions. orgsyn.org
Table 2: Synthesis of Potassium (6-methyl-5-quinolinyl)trifluoroborate
| Reactant | Reagent | Solvent | Product |
| This compound | Potassium hydrogen fluoride (KHF₂) | Methanol/Water | Potassium trifluoro(6-methylquinolin-5-yl)borate |
In addition to pinacol esters and trifluoroborate salts, other derivatives have been developed to enhance the stability and utility of boronic acids. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a particularly robust and versatile class of protected boronic acids. bldpharm.comrsc.org MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, yet can be readily deprotected to the corresponding boronic acid under mild basic conditions. bldpharm.com
The synthesis of a MIDA boronate from a boronic acid typically involves a condensation reaction with N-methyliminodiacetic acid. This transformation provides a crystalline, air-stable solid that can be easily handled and stored. The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate boron center that is less susceptible to protodeboronation and other degradation pathways. sigmaaldrich.com
The enhanced stability of MIDA boronates makes them ideal for use in iterative cross-coupling strategies, where a bifunctional molecule containing both a halide and a MIDA boronate can be selectively reacted at the halide position while the boron functionality remains protected. nih.gov This allows for the controlled and sequential introduction of different molecular fragments. The MIDA derivative of this compound would therefore be a valuable tool for the construction of complex molecules containing the 6-methylquinoline scaffold.
Table 3: Stable Derivatives of this compound
| Derivative | Protecting Group | Key Features |
| Pinacol Ester | Pinacol | Good stability, suitable for chromatography, widely used in Suzuki-Miyaura coupling. |
| Trifluoroborate Salt | Potassium Trifluoroborate | High stability to air and moisture, crystalline solid, easy to handle. |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) | Exceptional stability, compatible with a wide range of reagents, readily deprotected. |
Chemical Transformations and Reactivity Studies of 6 Methyl 5 Quinolinyl Boronic Acid
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of C-C bonds. (6-Methyl-5-quinolinyl)boronic acid is a valuable substrate for these transformations, particularly those catalyzed by palladium.
The Suzuki-Miyaura cross-coupling is one of the most widely utilized palladium-catalyzed reactions for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous quinoline-boronic acid derivatives and the general principles of the Suzuki-Miyaura reaction. For instance, the successful coupling of 6-bromoquinolines with various substituted phenylboronic acids demonstrates the viability of the quinoline (B57606) scaffold in this transformation, achieving high yields.
The general scheme for the Suzuki-Miyaura coupling involving a quinolinylboronic acid is as follows:
Reaction Scheme: Aryl Halide + this compound → 5-Aryl-6-methylquinoline + Borate (B1201080) Salt
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states. nih.govmdpi.com The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (R¹-X). This step forms a square-planar Pd(II) intermediate, [R¹-Pd(II)-X]. The rate of this step is generally dependent on the halide, with the reactivity order being I > Br > Cl. mdpi.com
Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex, [R¹-Pd(II)-R²]. For heteroaromatic boronic acids like those derived from quinoline, this step can be influenced by the Lewis basicity of the nitrogen atom, which might interact with the catalyst. organic-chemistry.org
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often facilitated by bulky ligands on the palladium center.
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.gov
Coupling Partners: this compound is expected to couple with a wide array of organic halides and pseudohalides. This includes:
Aryl Halides: Aryl iodides, bromides, and chlorides are all viable coupling partners. Electron-deficient aryl halides are generally more reactive, but modern catalytic systems can effectively couple electron-rich and sterically hindered substrates.
Heteroaryl Halides: A variety of chlorinated heteroaromatics, including pyridines and quinolines themselves, can be used. For example, 2,8-dichloroquinoline has been shown to undergo selective cross-coupling. wikipedia.org
Vinyl Halides: Alkenyl halides react with retention of stereochemistry.
Triflates (OTf): Aryl and vinyl triflates are also excellent substrates for this reaction.
Functional Group Tolerance: A significant advantage of the Suzuki-Miyaura coupling is its compatibility with a diverse range of functional groups on both the boronic acid and the halide partner. This tolerance minimizes the need for protecting groups. Tolerated groups typically include:
Esters
Ketones
Amides
Nitriles
Ethers
Nitro groups
However, certain functional groups on the boronic acid, such as phenols or carboxylic acids, can sometimes inhibit the reaction by coordinating to the palladium center. rsc.org Additionally, very unstable boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), which is a common side reaction, especially under harsh conditions. organic-chemistry.org
The following table illustrates the expected scope of coupling partners for quinoline boronic acid derivatives based on analogous reactions reported in the literature.
| Quinoline Halide Substrate | Boronic Acid Partner | Product | Yield (%) |
|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 72 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 75 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 78 |
| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline | 70 |
| 5,7-Dibromo-8-methoxyquinoline | 4-(Methylthio)phenylboronic acid | 5,7-Bis(4-(methylthio)phenyl)-8-methoxyquinoline | 82 |
Data derived from analogous reactions reported in the literature. wikipedia.org
The choice of the palladium source and the associated ligand is critical for the success of the Suzuki-Miyaura reaction, particularly with challenging substrates like heteroarylboronic acids.
Palladium Precatalysts: Common palladium sources include:
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, air-sensitive catalyst that is effective for many couplings.
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are stable Pd(II) and Pd(0) sources, respectively, that are used in combination with external ligands to form the active catalyst in situ.
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and highly effective precatalyst, particularly for coupling reactions involving quinoline derivatives. ajouronline.com
Ligand Effects: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For coupling heteroaromatic compounds, bulky and electron-rich phosphine (B1218219) ligands are generally preferred as they promote the oxidative addition and reductive elimination steps. hw.ac.uk
Triphenylphosphine (PPh₃): A standard, widely used ligand.
Buchwald Ligands (e.g., SPhos, XPhos): These are sterically demanding biaryl phosphine ligands that have proven highly effective for difficult couplings, including those involving heteroaryl chlorides and electron-rich substrates. nih.gov
Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃): These electron-rich ligands can enhance the rate of oxidative addition for less reactive halides like aryl chlorides. nih.gov
The selection of the ligand can also impact the stereochemical outcome of the reaction when using vinyl halides. wikipedia.org
| Catalyst System | Substrate Type | Typical Conditions | Key Advantage |
|---|---|---|---|
| PdCl₂(dppf) | Bromoquinolines | Cs₂CO₃, 1,4-Dioxane (B91453)/H₂O, 100 °C | High efficiency for quinoline scaffolds ajouronline.com |
| Pd(OAc)₂ / SPhos | Heteroaryl halides | K₃PO₄, Dioxane/H₂O | Effective for challenging heteroaryl couplings nih.gov |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides | KF, THF, Room Temp | Coupling of less reactive aryl chlorides nih.gov |
While the Suzuki-Miyaura reaction is the archetypal cross-coupling for boronic acids, other palladium-catalyzed reactions typically involve different classes of organometallic reagents. Reactions such as the Heck, Stille, and Sonogashira couplings are not primary transformations for boronic acids.
The Heck reaction couples organic halides with alkenes. researchgate.net
The Stille reaction utilizes organotin compounds (stannanes) as the organometallic partner. ajouronline.com
The Sonogashira reaction involves the coupling of organic halides with terminal alkynes. rsc.org
Consequently, there is a lack of specific literature examples of this compound participating in these named reactions as the primary organometallic nucleophile, as their mechanisms are tailored for other types of reagents.
Beyond palladium, rhodium catalysts offer unique reactivity pathways for C-C bond formation and functionalization. Research has shown that rhodium can catalyze the interconversion of quinolinyl ketones with boronic acids through a process involving quinoline-directed C-C sigma bond activation. researchgate.net In these transformations, a rhodium catalyst cleaves a carbon-carbon bond adjacent to the quinoline ring, which then allows for the introduction of a new organic group from a boronic acid. This type of reaction demonstrates that the quinoline moiety can act as a directing group to facilitate C-C bond cleavage and formation at specific sites.
Furthermore, rhodium has been employed in the asymmetric addition of aryl boronic acids to quinoxalinium salts (a related nitrogen-containing heterocycle), showcasing the potential for rhodium catalysts to mediate the functionalization of heteroaromatic systems with boronic acids. wikipedia.org These examples suggest that this compound could be a viable substrate for novel rhodium-catalyzed reactions, potentially enabling C-H activation or other directed transformations on the quinoline core. nih.gov
Copper-Mediated Reactions
Copper catalysis has become a valuable tool for C-C and C-heteroatom bond formation. In the context of boronic acids, copper-catalyzed reactions, particularly homocoupling, are of significant interest. The presence of a coordinating base, such as hydroxide, facilitates the transmetalation of the aryl group from boron to a Cu(II) center. This process is crucial for the subsequent formation of new bonds. While cross-coupling reactions are often the desired outcome, the copper-catalyzed homocoupling of boronic acids can occur as a competing side reaction. Understanding the mechanism of this homocoupling is key to developing more efficient cross-coupling protocols. Studies have shown that the reaction between a copper(II) salt and an arylboronic acid in the presence of a base leads to the formation of the homocoupling product. The mechanism is thought to involve a B-to-Cu(II) transmetalation, potentially proceeding through a mixed Cu-(μ-OH)-B intermediate. Subsequent steps are less clear but may involve the formation of a bis-aryl copper(II) complex followed by reductive elimination.
It is important to note that some boronic acids are susceptible to degradation in the presence of copper catalysts. This degradation can be a significant issue in copper-assisted cycloaddition reactions, such as the azide-alkyne cycloaddition ("click chemistry"). The insertion of Cu(I) into the carbon-boron bond can lead to undesired side reactions and decomposition of the boronic acid starting material nih.gov. Minimizing this copper-mediated degradation is a critical consideration when designing synthetic routes involving boronic acids and copper catalysts nih.gov.
Oxidative Hydroxylation of Boronic Acids
The conversion of arylboronic acids to phenols through oxidative hydroxylation is a synthetically valuable transformation. This reaction provides a direct route to phenolic compounds, which are important structural motifs in many natural products and pharmaceuticals. Various methods have been developed to achieve this transformation, often employing transition metal catalysts or strong oxidizing agents.
The ipso-hydroxylation of arylboronic acids involves the replacement of the boronic acid group with a hydroxyl group at the same carbon atom. A common method for achieving this is through the use of hydrogen peroxide in an alkaline solution. The proposed mechanism involves the nucleophilic attack of a hydroperoxide anion on the boron atom to form a boronate intermediate. This is followed by an intramolecular rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, leading to the formation of a borate ester. Subsequent hydrolysis of the borate ester yields the corresponding phenol (B47542) researchgate.netresearchgate.net.
Alternative reagents, such as sodium perborate, can also be used as the oxidant for this transformation. The reaction can proceed efficiently in water and, in some cases, even under solvent-free conditions researchgate.netrsc.org. The mechanism with sodium perborate is believed to be a nucleophilic reaction rsc.org.
In recent years, photoredox catalysis has emerged as a powerful and environmentally friendly approach to organic synthesis. Photoorganocatalytic hydroxylation of arylboronic acids offers a green alternative to traditional methods that often require harsh oxidants or transition metal catalysts mdpi.com. This method typically utilizes a photosensitizer that, upon irradiation with visible light, can activate molecular oxygen to generate reactive oxygen species, such as superoxide radical anions (O₂•⁻) mdpi.com.
The proposed mechanism involves the excitation of the photocatalyst by light, followed by an electron transfer process. The generated superoxide radical anion then reacts with the arylboronic acid. The reaction may proceed through the formation of a superhydroxy borate intermediate, which then undergoes migratory insertion of the hydroxyl anion to form a triaryl borate. Hydrolysis of this intermediate ultimately yields the phenol product. Some protocols have even demonstrated the feasibility of this reaction under photocatalyst-free conditions, relying on the photoinduced reaction with molecular oxygen rsc.orgdntb.gov.ua.
Lewis Acid Catalysis by this compound and Its Derivatives
Organoboron compounds, including boronic acids, can function as Lewis acids due to the electron-deficient nature of the boron atom nih.gov. This Lewis acidity allows them to activate various functional groups, making them useful catalysts in a range of organic transformations.
Boronic acids have been shown to be effective catalysts for the activation of hydroxyl groups in alcohols and carboxylic acids umanitoba.cascholaris.ca. The Lewis acidic boron center can reversibly form a covalent bond with the oxygen of a hydroxyl group. This interaction polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This activation strategy has been applied to various reactions, including Friedel-Crafts alkylations using π-activated alcohols scholaris.ca.
In addition to activating hydroxyl groups, boronic acids can also activate carbonyl compounds. While traditional Lewis acids typically enhance the electrophilicity of the carbonyl carbon, boronic acids can also activate carbonyl species as nucleophiles through the formation of a tetravalent, anionic boronate species umanitoba.ca.
The ability of boronic acids to activate hydroxyl groups makes them valuable catalysts for dehydration and condensation reactions. A notable application is in the dehydrative condensation of carboxylic acids and amines to form amides. In this process, the boronic acid is thought to react with the carboxylic acid to form a mixed anhydride intermediate. This activation of the carboxylic acid facilitates the subsequent nucleophilic attack by the amine to form the amide bond nih.govscispace.com.
The catalytic efficiency of boronic acids in these reactions can be enhanced by the presence of co-catalysts. For instance, the cooperative use of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective for amide bond formation nih.govscispace.comrsc.org. This dual catalytic system is practical, scalable, and has been applied to the synthesis of pharmaceutically relevant molecules nih.gov.
Role in Carbon-Carbon Bond Formation
This compound, as an organoborane compound, is a valuable reagent in the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. sigmaaldrich.com Its primary role is observed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction has become one of the most important methods for constructing biaryls, polyaryls, and other conjugated systems of alkenes or styrenes. libretexts.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron species, such as this compound, with an organohalide or a triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The quinoline moiety of the boronic acid provides a distinct structural unit that can be incorporated into more complex molecules, making it a useful building block in medicinal chemistry and materials science.
The general catalytic cycle for the Suzuki reaction, in which this compound would participate as the organoboron partner, consists of three main steps: libretexts.orgwikipedia.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic residue and the halide (or triflate) of the coupling partner (R¹-X), forming a Pd(II) complex. wikipedia.org This step proceeds with retention of stereochemistry for vinyl halides. wikipedia.org
Transmetalation: The organic group from the boronic acid (in this case, the 6-methyl-5-quinolinyl group) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex (R²-B(OH)₃⁻), facilitating the transfer of the organic group to the palladium center. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then participate in another catalytic cycle. libretexts.orgwikipedia.org
The versatility of the Suzuki-Miyaura coupling stems from the stability, low toxicity, and commercial availability of boronic acids, their compatibility with a wide range of functional groups, and the relatively mild reaction conditions, which can even include aqueous solvents. libretexts.orgorganic-chemistry.org While palladium is the most common catalyst, developments have expanded the scope to include other metal catalysts. wikipedia.org Beyond the well-established Suzuki reaction, research continues into novel methods for C-C bond formation, including metal-free approaches that utilize the reactivity of boronic acids with other intermediates like nitrile imines. rsc.org
Complexation and Molecular Recognition
Boronic acids are well-recognized for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This property makes this compound a candidate for applications in molecular recognition, sensing, and the development of responsive materials. nih.govnih.gov
Reversible Binding with Diols and Saccharides
The fundamental interaction between a boronic acid and a diol involves the formation of a cyclic boronate ester. nih.govresearchgate.net This is a reversible condensation reaction that occurs in aqueous solution. nih.gov The boronic acid group, a Lewis acid, reacts with the hydroxyl groups of a diol to form a five- or six-membered ring. nih.gov The stability of the resulting boronate ester is dependent on several factors, including the structure of the diol, the pH of the solution, and the electronic properties of the boronic acid. nih.govresearchgate.net
The binding process is highly pH-dependent. researchgate.net Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The tetrahedral form is generally more reactive towards diols. nih.gov Consequently, the optimal pH for binding is often near or above the pKa of the boronic acid, as this favors the formation of the more reactive tetrahedral species. researchgate.netncsu.edu This pH-responsiveness allows for the controlled association and dissociation of the boronic acid-diol complex. manchester.ac.uk
This reversible binding is the basis for using boronic acids in sensors for saccharides (sugars), which are rich in diol motifs. manchester.ac.uknih.gov The binding event can be transduced into a detectable signal, such as a change in fluorescence. nih.gov For instance, quinolineboronic acids have been studied as fluorescent receptors for sugars. rsc.org The binding affinity depends on the compatibility between the boronic acid's binding site and the arrangement of hydroxyl groups on the saccharide. Sugars in their furanose form are often favored for binding. nih.gov
The table below shows representative binding constants for different boronic acids with various saccharides, illustrating the range of affinities observed in these interactions.
| Boronic Acid | Saccharide | Binding Constant (K, M⁻¹) | pH | Reference |
|---|---|---|---|---|
| 3-Pyridylboronic acid | Fructose (B13574) | ~1800 | 7.5 | researchgate.net |
| 3-Pyridylboronic acid | Glucose | ~100 | 7.5 | researchgate.net |
| 5-Boronopicolinic acid | Sialic Acid | >1000 | 5.0 | researchgate.net |
| Phenylboronic acid | Fructose | 1660 | 7.4 | nih.gov |
| Phenylboronic acid | Glucose | 9.1 | 7.4 | nih.gov |
| Phenylboronic acid | Sorbitol | 303 | 7.4 | nih.gov |
Interactions with Amino Acids and Proteins
The utility of boronic acids in molecular recognition extends to interactions with amino acids and proteins. mdpi.com The boron atom, with its empty p-orbital, can accept a pair of electrons from nucleophilic amino acid side chains, such as the hydroxyl group of serine, the imidazole nitrogen of histidine, or the amino group of lysine. nih.govmdpi.com This interaction can lead to the formation of a reversible covalent bond. mdpi.com
This reactivity is particularly significant in the design of enzyme inhibitors. nih.gov For example, boronic acids can act as transition-state analogs for serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue in the enzyme's active site. nih.gov This mimics the natural tetrahedral intermediate of peptide bond hydrolysis, leading to potent and often reversible inhibition. nih.gov The hydrophobic nature of the boronic acid's aryl group can further enhance binding affinity within the enzyme's active site. nih.gov
Beyond enzyme inhibition, boronic acid-protein interactions are utilized for protein labeling and modification. springernature.comnih.gov For example, boronic acids can be incorporated into fluorescent dyes to create probes that bind to specific proteins. The complexation of phenylboronic acid with certain dyes has been shown to increase the affinity of the dye for proteins like bovine serum albumin. nih.gov This strategy allows for efficient non-covalent protein labeling. nih.gov Furthermore, the introduction of boronic acid-containing unnatural amino acids into proteins provides a versatile tool for creating novel functions and for capturing binding partners. springernature.com
Advanced Applications of 6 Methyl 5 Quinolinyl Boronic Acid in Research
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, (6-METHYL-5-QUINOLINYL)BORONIC ACID serves as a critical starting material and structural motif in the quest for new therapeutic agents. chemimpex.com The presence of the boronic acid functional group has become increasingly common in the field, spurred by the success of drugs like bortezomib. rsc.org
This compound is extensively used as an intermediate building block for the organic synthesis of biologically active compounds. chemimpex.comnih.gov Its primary utility lies in its participation in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which efficiently forms new carbon-carbon bonds. chemimpex.comnih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the combination of diverse molecular fragments to create complex molecules with potential therapeutic value. researchgate.net
Researchers have successfully employed this and similar boronic acid derivatives to synthesize a wide array of compounds. chemimpex.com For example, arylboronic acids are used in nickel-catalyzed tandem reactions to produce 1-aminoisoquinolines, which are important structural motifs in many bioactive molecules. researchgate.net The synthesis process often involves the coupling of the boronic acid with other complex molecules, such as in the final step of a three-component reaction to produce bromodomain (BRD4) inhibitors. mdpi.com The boronic acid functionality also allows for the development of bioconjugates, where it can form stable bonds with diols, facilitating the creation of constructs for diagnostic and drug delivery applications. chemimpex.comrsc.org
The value of this compound as a building block in drug development is well-recognized. chemimpex.comresearchgate.netnih.gov Boronic acids are considered essential building blocks for generating chemical libraries and exploring structure-activity relationships (SAR). nih.gov In library synthesis for drug discovery, the Suzuki reaction using boronic acids is one of the most frequently used methods, second only to amide couplings. researchgate.net
The compound's quinoline (B57606) moiety enhances its reactivity and selectivity, which is a crucial aspect for developing new pharmaceuticals. chemimpex.com Its stable yet reactive nature makes it a reliable tool for medicinal chemists aiming to construct novel drug candidates efficiently. chemimpex.com The compatibility of boronic acids in multicomponent reactions further expands their utility, allowing for the rapid creation of large libraries of diverse and complex small molecules to be screened for biological activity. researchgate.net
A significant application of quinoline-boronic acid scaffolds is in the development of enzyme inhibitors. chemimpex.com The boronic acid group is known to be a potent pharmacophore for inhibiting certain enzymes. nih.gov
A notable example is the development of potential inhibitors for Homeodomain-Interacting Protein Kinase 2 (HIPK2), a target of interest in therapeutic research. nih.govnih.gov As part of a research program focused on boron-based therapeutics, scientists have designed and synthesized novel scaffolds based on the structure of a known inhibitor, BT173. nih.gov This work involved developing an efficient method for the borylation of chloroquinolines to create the necessary precursors, which were then converted to their corresponding boronic acids. nih.govnih.gov The designed molecules aimed to explore how placing the boron atom at different positions on the quinoline scaffold would affect HIPK2 inhibition. nih.gov
| Designed Compound | Rationale | Reference |
| BT173-A | Boron-based scaffold designed as a potential HIPK2 inhibitor. | nih.gov |
| BT173-B | Boron-based scaffold designed as a potential HIPK2 inhibitor. | nih.gov |
| BT173-C | Boron-based scaffold designed as a potential HIPK2 inhibitor. | nih.gov |
This targeted design strategy highlights the importance of the quinoline-boronic acid hybrid structure in creating specific and potent enzyme inhibitors. nih.gov
The combination of a quinoline ring and a boronic acid functional group creates a hybrid scaffold with significant therapeutic potential. nih.gov The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. nih.gov When functionalized with a boronic acid, the resulting molecule gains the unique chemical properties of boron, which has led to several clinically approved drugs. nih.govnih.gov
Research into HIPK2 inhibitors demonstrates this potential, where the borylated quinoline serves as the core of the potential therapeutic agent. nih.gov The strategy opens new pathways for the functionalization of quinolines, creating novel pharmacological agents for future biomedical research. nih.gov The success of FDA-approved boronic acid-containing drugs like Bortezomib (for multiple myeloma) and Tavaborole (an antifungal) has paved the way for increased interest in developing new boron-based therapeutics. rsc.orgnih.gov
A sophisticated application of the boronic acid moiety in drug discovery is its use in prodrug strategies. nih.gov Prodrugs are inactive drug forms that are converted into the active therapeutic agent in vivo, often at a specific target site. nih.gov This approach can enhance selectivity and reduce systemic toxicity. bohrium.comthieme-connect.com
Boronic acids and their esters are particularly suited for creating prodrugs that are responsive to the tumor microenvironment. bohrium.comtandfonline.com Many tumors exhibit high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). tandfonline.com The carbon-boron bond in a boronic acid can be oxidized by these ROS, triggering the release of the active drug specifically within the tumor tissue while sparing healthy cells. tandfonline.comnih.gov
This strategy has been explored for several types of anticancer drugs:
Selective Estrogen Receptor Modulators (SERMs): To overcome the rapid metabolism and poor bioavailability of drugs like endoxifen, a boronic acid prodrug was developed. nih.govnih.gov This prodrug masked the hydroxyl group susceptible to metabolism, resulting in a 40-fold higher plasma concentration of the active drug in animal models. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibitors: A boronic acid prodrug of the HDAC inhibitor belinostat (B1667918) was shown to inhibit tumor growth effectively in a mouse xenograft model, with treated animals achieving tumor remission. nih.gov
DNA Alkylating Agents: Boronic acid prodrugs have been designed to release quinone methides (QMs), which are DNA cross-linking agents, upon activation by ROS. nih.gov
| Parent Drug | Prodrug Type | Activation Stimulus | Therapeutic Goal | Reference |
| Endoxifen | Boronic Acid Ester | Reactive Oxygen Species (ROS) | Improve oral bioavailability, targeted release | nih.govnih.gov |
| Belinostat | Boronic Acid | Reactive Oxygen Species (ROS) | Improve oral bioavailability, targeted release | nih.gov |
| 4-hydroxytamoxifen (4-OHT) | Boronic Acid/Ester | Reactive Oxygen Species (ROS) | Selective delivery to cancer cells | nih.gov |
While this is a promising area of research, no boronic acid-based prodrugs have yet entered clinical trials. tandfonline.com
Materials Science and Sensor Development
Beyond pharmaceuticals, this compound and similar compounds have promising applications in materials science. chemimpex.com The unique electronic properties conferred by the quinoline-boron structure make it a candidate for the development of advanced materials, including those used in electronic devices. chemimpex.com
A key feature is the ability of the boronic acid group to form stable, yet often reversible, complexes with various substrates, particularly diols. chemimpex.com This property is harnessed to design new materials with tailored functionalities. chemimpex.com One of the most significant applications in this area is the creation of sensors. The interaction of the boronic acid with specific analytes (like sugars or other diol-containing molecules) can be designed to produce a detectable signal, forming the basis of a chemical sensor. chemimpex.com This capability, combined with its use in bioconjugation, also points to its potential in creating diagnostic tools. chemimpex.com
Development of Advanced Materials with Tailored Functionalities
The distinct electronic properties of this compound make it a valuable building block in materials science. chemimpex.com Researchers are exploring its use in the creation of advanced materials with customized functionalities. chemimpex.com The ability of its boronic acid group to form stable complexes with various substrates opens up innovative pathways for designing new materials. chemimpex.com These materials are being investigated for potential use in electronic devices and sensors, leveraging the compound's inherent characteristics to achieve desired performance. chemimpex.com The stability and reactivity of this compound are key factors that make it a reliable component for pushing the boundaries of materials research. chemimpex.com
Chemical Sensors and Diagnostic Applications
The boronic acid functional group is central to the application of this compound in chemical sensors and diagnostics. Boronic acids are known for their ability to interact with diols, a common structural motif in many biologically significant molecules like sugars. nih.gov This interaction can be designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a target analyte. nih.gov
This principle is being applied to develop sensors for various applications. For instance, boronic acid-based systems have been used to detect bacteria by monitoring pH changes during fermentation processes. nih.gov The interaction between the boronic acid and fructose (B13574) leads to a pH shift, which can be visualized with an indicator dye. nih.gov Furthermore, the specific binding properties of boronic acids with catecholamines have been utilized in fluorescence resonance energy transfer (FRET)-based detection systems. nih.gov
The development of boronic acid-containing hydrogels represents another significant area of research. nih.gov These "intelligent materials" can exhibit properties like glucose sensitivity, reversible binding, and even self-healing capabilities, making them promising for biomedical applications such as glucose sensors. nih.gov
Catalysis Beyond Lewis Acidity
While boronic acids are recognized as Lewis acids, their role in catalysis can be more complex. This compound is utilized in various catalytic processes to improve reaction outcomes. chemimpex.com
Enhancement of Reaction Rates and Selectivity
The presence of the quinoline structure in this compound enhances its reactivity and selectivity in chemical reactions. chemimpex.com This makes it a valuable tool for chemists aiming to improve the efficiency of synthetic processes. chemimpex.com Its participation in Suzuki-Miyaura cross-coupling reactions is a prime example, where it serves as a crucial building block for constructing complex organic molecules with high precision. chemimpex.com The enhanced stability and reactivity of this particular boronic acid derivative contribute to its effectiveness in achieving desired reaction rates and selectivity, which is a significant advantage in both academic research and industrial applications. chemimpex.com
Exploration of Novel Catalytic Pathways
The unique electronic and structural features of this compound may enable it to participate in novel catalytic cycles that go beyond simple Lewis acid-base interactions. The nitrogen atom in the quinoline ring can potentially coordinate to metal centers or other reactants, influencing the catalytic environment and opening up new reaction pathways. Research in this area aims to uncover and harness these underexplored catalytic possibilities.
Bioconjugation and Drug Delivery Systems
The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their use in biological applications. manchester.ac.uk This specific and quantitative reaction is orthogonal to most biological functional groups, making it an ideal tool for bioconjugation. manchester.ac.uk
Formation of Stable Bonds with Diols for Bioconjugates
The boronic acid moiety of this compound can form stable bonds with diol-containing molecules, a key feature for creating bioconjugates. chemimpex.com This chemistry is fundamental to developing systems for drug delivery and diagnostic purposes. chemimpex.com The reaction's selectivity allows for the specific labeling and modification of biomolecules. For example, the surface of living cells can be decorated with synthetic polymers, and saccharides in biological fluids can be selectively recognized. manchester.ac.uk
The strength of the boronate-diol interaction can be substantial, with catechols (aromatic diols) generally forming much more stable complexes than aliphatic diols. manchester.ac.uk This property is exploited in designing drug delivery systems where the therapeutic agent is released in response to specific stimuli like changes in pH or the presence of reactive oxygen species (ROS). researchgate.netnih.gov Boronic acid-containing materials, such as polymeric nanoparticles and hydrogels, are being extensively investigated as carriers for targeted drug delivery in the treatment of various diseases. researchgate.netnih.govmdpi.com
Targeted Drug Delivery Applications
The unique bifunctional nature of this compound, which combines the biologically significant quinoline core with the versatile reactivity of a boronic acid group, presents a compelling case for its application in the design of sophisticated targeted drug delivery systems. While direct experimental studies exclusively detailing the use of this specific compound in targeted delivery are not yet prevalent in published literature, its potential can be inferred from extensive research on its constituent moieties. The quinoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives approved or under investigation as inhibitors of critical cancer-related pathways. nih.govnih.govresearchgate.net Concurrently, boronic acids are increasingly being harnessed to impart targeting capabilities to nanocarriers and for bioconjugation. chemimpex.comnih.govnih.gov
The primary strategy for employing this compound in targeted drug delivery would involve leveraging the boronic acid group as a chemical handle for conjugation or as a targeting ligand itself. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules, including carbohydrates on cell surfaces. chemimpex.com For instance, research has shown that nanoparticles functionalized with boronic acids can exhibit enhanced targeting of tumor cells due to the overexpression of sialic acids on their surfaces. nih.gov This interaction provides a mechanism for localizing drug-loaded nanoparticles at the tumor site, potentially increasing therapeutic efficacy while minimizing systemic toxicity.
In a hypothetical targeted drug delivery system, this compound could be incorporated in several ways:
As a Targeting Ligand: The compound could be conjugated to the surface of a nanoparticle (e.g., liposome, polymer nanoparticle, or gold nanoparticle). The boronic acid moiety would serve to bind to cis-diol-containing molecules like sialic acids or other glycoproteins that are overexpressed on the surface of cancer cells, thereby directing the nanocarrier to the tumor. nih.govrsc.org The quinoline part of the molecule might offer additional therapeutic benefits or influence the physicochemical properties of the delivery system.
As a Linker for Antibody-Drug Conjugates (ADCs): The boronic acid group can be used to attach the quinoline-containing small molecule to a larger targeting protein, such as a monoclonal antibody that recognizes a tumor-specific antigen. nih.gov In such a construct, the antibody would provide the high specificity for the cancer cell, and upon internalization, the quinoline-based drug could be released.
Component of a pH-Responsive System: The boronate ester bond formed between the boronic acid and a diol-containing drug or carrier is often sensitive to pH. The acidic microenvironment of tumors could trigger the hydrolysis of this bond, leading to the release of the therapeutic agent specifically at the target site.
The table below outlines a conceptual framework for a targeted nanoparticle system utilizing the unique properties of this compound, based on established principles in the field.
Table 1: Conceptual Design of a Targeted Nanoparticle System
| Component | Material/Molecule Example | Function in Targeted Delivery | Relevant Research Principle |
| Core Nanoparticle | Poly(lactic-co-glycolic acid) (PLGA) | Encapsulates and carries the therapeutic agent. | PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. nih.gov |
| Therapeutic Payload | Doxorubicin | Anticancer drug to be delivered to tumor cells. | A common chemotherapeutic agent used in nanoparticle formulations. |
| Targeting Ligand | This compound | The boronic acid moiety binds to sialic acids overexpressed on cancer cells, directing the nanoparticle to the tumor. nih.gov The quinoline core is a known scaffold for anticancer agents. nih.gov | Boronic acids act as targeting moieties for overexpressed cell surface carbohydrates. nih.gov |
| Conjugation Chemistry | Carbodiimide Chemistry | Covalently attaches the carboxylic acid group (if modified) or other functional groups of the quinoline boronic acid to the nanoparticle surface. | A standard method for bioconjugation. chemimpex.com |
While the direct application of this compound in such systems is still a prospective area of research, the foundational chemistry and the proven success of related compounds provide a strong rationale for its investigation in the next generation of targeted cancer therapies. The development of such systems would capitalize on the dual functionality of the molecule: the targeting capability of the boronic acid and the potential therapeutic or synergistic activity of the 6-methylquinoline (B44275) core.
Computational and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure and energetic landscapes of boronic acid derivatives. These methods allow for the precise calculation of molecular geometries, reaction energies, and the properties of transient states that are often difficult to observe experimentally.
Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are pivotal in mapping the detailed step-by-step pathways of chemical reactions. uni-muenchen.de For boronic acids, this includes their participation in crucial reactions like the Suzuki-Miyaura coupling and their interactions as enzyme inhibitors.
Calculations can determine the energy profile of a reaction, identifying the lowest energy path from reactants to products. uni-muenchen.de A key aspect of this is the characterization of transition states—the high-energy structures that represent the kinetic barrier of a reaction. For boronic acid inhibitors targeting serine proteases, computational studies have shown that the boronic acid moiety forms a tetrahedral boronate complex with the catalytic serine residue in the enzyme's active site. nih.govresearchgate.net This complex mimics the natural transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov DFT calculations can model this tetrahedral geometry, detailing the bond lengths and angles of the transient state and quantifying the energy barrier to its formation. nih.govbiorxiv.org For instance, in studies of similar inhibitors, the boronic acid's hydroxyl groups are shown to form critical hydrogen bonds within the active site, stabilizing the transition state analog. nih.gov
Table 1: Illustrative Calculated Parameters for a Boronic Acid Transition State Complex This table presents typical data obtained from DFT calculations on a boronic acid inhibitor bound to a serine protease active site, illustrating the methodology.
| Parameter | Description | Illustrative Value |
|---|---|---|
| B-O(Ser) Bond Length | The covalent bond formed between the boron and the serine oxygen. | 1.45 Å |
| O-B-O Angle | The angle within the tetrahedral boron center. | ~109.5° |
| Activation Energy (ΔG‡) | The free energy barrier for the formation of the transition state. | 15-20 kcal/mol |
Theoretical calculations are highly effective in predicting how the structure of a boronic acid influences its chemical behavior. The unique quinoline (B57606) structure of (6-METHYL-5-QUINOLINYL)BORONIC ACID is noted to enhance its reactivity and selectivity in synthetic applications like cross-coupling reactions. chemimpex.com Quantum chemical calculations can quantify this effect by analyzing the molecule's electronic properties.
Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand a molecule's nucleophilic and electrophilic nature. A smaller HOMO-LUMO gap generally implies higher reactivity. epstem.net Furthermore, the distribution of electron density and the calculated atomic charges can reveal the most likely sites for chemical attack. For this compound, DFT calculations could precisely model how the electron-withdrawing nature of the quinoline ring affects the Lewis acidity of the boron center, a key factor in its reactivity. nih.gov These predictions help in selecting the optimal reaction conditions and predicting the outcomes of reactions with different partners.
Table 2: Example of Calculated Electronic Properties for a Phenylboronic Acid Derivative using DFT/B3LYP This table, adapted from a study on (3-Carbamoylphenyl) boronic acid epstem.net, demonstrates the type of data generated to predict reactivity.
| Property | Definition | Example Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.01 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.42 eV |
| Energy Gap (Eg) | ELUMO - EHOMO | 5.59 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 3.41 Debye |
Molecular Docking and Dynamics Simulations
In medicinal chemistry, understanding how a molecule binds to a biological target like a protein is crucial for drug design. Molecular docking and dynamics simulations are the primary computational tools used for this purpose.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For boronic acids, which are known inhibitors of enzymes like serine proteases, docking studies reveal the specific interactions that anchor the molecule in the active site. biorxiv.orgnih.gov These interactions typically include:
Covalent Bonding: Formation of a reversible covalent bond between the boron atom and a nucleophilic amino acid residue, most commonly the hydroxyl group of serine. nih.govnih.gov
Hydrogen Bonding: Interactions between the boronic acid's hydroxyl groups and residues in the enzyme's oxyanion hole or with other polar residues like asparagine and tyrosine. nih.govnih.gov
Hydrophobic Interactions: The aromatic quinoline ring of this compound can engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan or phenylalanine in the binding pocket. nih.gov
These simulations generate a "binding score" that estimates the strength of the interaction, helping to rank potential drug candidates. biorxiv.org Recent studies on boronic acid-based drugs have successfully used these methods to design potent and selective inhibitors. nih.gov
Beyond the initial binding pose, it is important to understand the molecule's flexibility and the precise strength of the interaction.
Conformation Analysis: A molecule's biological activity is highly dependent on its three-dimensional shape or conformation. Computational methods can explore the potential energy surface of this compound to identify its most stable conformations. epstem.net Studies on similar arylboronic acids have investigated the rotational barrier of the C-B bond and the orientation of the boronic acid group relative to the aromatic ring, which are critical for how the molecule fits into a binding site. epstem.netresearchgate.net
Binding Affinity Predictions: While docking provides a score, more rigorous methods can predict the binding affinity, often expressed as a dissociation constant (KD) or binding constant (Ka). nih.gov Molecular dynamics (MD) simulations model the movement of the ligand and protein over time, providing a more dynamic picture of the binding event. From these simulations, binding free energies can be calculated. Experimental techniques, such as fluorescence spectroscopy, can be used in conjunction with computational models to determine binding constants, which for boronic acids and their biological targets are often in the micromolar to nanomolar range. nih.gov
Table 3: Representative Binding Affinity Data for Boronic Acid Interactions This table shows example data that can be obtained from computational and experimental binding studies. nih.gov
| Interacting Pair | Method | Binding Constant (Ka) | Dissociation Constant (KD) | Glide Score (kcal/mol) |
|---|---|---|---|---|
| Boronic Acid + Sugar | Fluorescence Spectroscopy | 124.7 M-1 | 0.008 mM | N/A |
| Boronic Acid + Protein | Molecular Docking | N/A | N/A | -6.3 |
Spectroscopic Analysis of Reaction Intermediates
While computational methods predict the existence of transient species, spectroscopic techniques aim to detect them directly. The study of reaction intermediates is challenging due to their short lifetimes. However, in situ spectroscopic methods can monitor reactions as they occur. For reactions involving this compound, techniques like NMR (Nuclear Magnetic Resonance) or Raman spectroscopy could potentially identify key intermediates. For example, the change in the chemical environment of the boron atom from a trigonal planar state in the free acid to a tetrahedral state in a boronate ester or an enzyme-inhibitor complex would result in a distinct shift in the 11B NMR spectrum. nih.gov These experimental observations provide crucial validation for the structures and pathways predicted by quantum chemical calculations.
In-situ NMR Studies
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time, directly in the reaction vessel. This method provides detailed structural information about reactants, intermediates, products, and byproducts as they evolve over time. While specific in-situ NMR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique to the broader class of boronic acids are well-established and directly applicable. google.comfluorochem.co.uk
For instance, ¹H and ¹¹B NMR are particularly informative for studying boronic acids. sigmaaldrich.com In a typical reaction involving this compound, such as a Suzuki-Miyaura coupling, in-situ ¹H NMR could be employed to track the disappearance of proton signals corresponding to the boronic acid and the appearance of new signals from the coupled product. The methyl and quinoline ring protons of this compound would serve as distinct spectroscopic handles.
Moreover, ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. sigmaaldrich.com This allows for the direct observation of the boronic acid's transformation through various intermediate states, such as boronate complexes. The chemical shift of the ¹¹B nucleus provides valuable insight into the electronic and structural changes at the boron center during a reaction. For example, the transition from a trigonal planar boronic acid to a tetrahedral boronate species is accompanied by a characteristic upfield shift in the ¹¹B NMR spectrum.
The general methodology for such an in-situ NMR study would involve:
Setting up the reaction in an NMR tube with deuterated solvents.
Acquiring spectra at regular intervals as the reaction proceeds at a controlled temperature.
Integrating the signals of interest to determine the relative concentrations of species over time, allowing for the determination of reaction kinetics. google.com
This approach has been successfully used to unravel the mechanisms of formation for various structures involving boronic acids, such as metal-organic frameworks and dynamic covalent boronate esters. google.comsigmaaldrich.com
| NMR Nucleus | Potential Application for this compound | Information Gained |
| ¹H | Monitoring the consumption of starting material and formation of product. | Reaction kinetics, identification of major organic species. |
| ¹¹B | Observing changes at the boron center. | Formation of intermediates (e.g., boronate complexes), catalyst-boronic acid interactions. |
| ¹³C | Tracking changes in the carbon skeleton. | Structural elucidation of products and significant intermediates. |
| ¹⁹F | If used as a label on a reaction partner. | Probing specific interactions and transformations involving that partner. |
Mass Spectrometry for Reaction Monitoring
Mass spectrometry (MS) is another indispensable tool for the real-time analysis of chemical reactions, offering high sensitivity and the ability to identify transient species. sigmaaldrich.com Techniques such as Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) are particularly well-suited for monitoring reactions involving boronic acids in solution. sigmaaldrich.com
For reactions utilizing this compound, a key application of mass spectrometry is the direct observation of the mass-to-charge ratio (m/z) of the starting material, key intermediates, and the final product. This allows for the unambiguous confirmation of product formation and the identification of potential side-products.
A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form boroxines (cyclic trimers) or to form adducts with solvents. sigmaaldrich.com Optimized ESI-MS methods have been developed to minimize these issues, providing clearer spectra for analysis. sigmaaldrich.com A high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC)-ESI-MS method has been shown to be effective for the rapid analysis of a diverse range of boronic acids, making it an ideal technique for monitoring industrial processes like Suzuki coupling reactions. sigmaaldrich.com
The general workflow for reaction monitoring by LC-MS would involve:
Periodically taking small aliquots from the reaction mixture.
Quenching the reaction in the aliquot if necessary.
Injecting the sample into the LC-MS system for separation and analysis.
The resulting data would provide a chromatogram showing the separation of different components and a mass spectrum for each component, allowing for their identification and quantification over time. This data is crucial for calculating reaction conversion, yield, and for identifying the formation of any impurities.
| Analytical Technique | Applicability to this compound Reactions | Key Data Output |
| LC-MS | Separation and identification of components in the reaction mixture. | Chromatographic peaks with corresponding m/z values for reactants, products, and byproducts. |
| ESI-MS | Direct infusion of the reaction mixture for rapid analysis. | Mass spectra showing the m/z of ions in solution, useful for identifying key species. |
| UHPLC-MS | High-throughput analysis for rapid optimization of reaction conditions. | Quantitative data on the concentration of species over very short time intervals. sigmaaldrich.com |
Future Directions and Emerging Research Avenues
Stereoselective Synthesis Utilizing (6-METHYL-5-QUINOLINYL)BORONIC ACID
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The quinoline (B57606) backbone of this compound offers a unique scaffold for inducing chirality.
Future research is anticipated to focus on leveraging the inherent properties of the quinoline ring system in asymmetric transformations. One promising approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the boronic acid group. For instance, tartaric acid has been successfully employed as a catalyst for the asymmetric addition of vinylboronates to N-acyl quinoliniums, yielding highly enantioenriched dihydroquinolines. nih.govnih.gov This methodology could be adapted and optimized for this compound, enabling the synthesis of a diverse range of chiral dihydroquinoline derivatives.
Another avenue of exploration lies in the development of chiral auxiliaries derived from the this compound scaffold itself. The strategic placement of the methyl group and the boronic acid functionality could allow for the creation of novel chiral ligands for transition-metal-catalyzed reactions, or as directing groups in stereoselective C-H functionalization reactions. The synthesis of enantiomerically pure isoquinoline (B145761) alkaloids often relies on the introduction of asymmetry at the C-1 position, a strategy that could be mirrored in the development of synthetic routes starting from quinoline-based boronic acids. clockss.org
Flow Chemistry Applications for Scalable Synthesis
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. researchgate.net The synthesis of boronic acids, including arylboronic acids, is well-suited to flow chemistry, as demonstrated by processes that achieve rapid and high-purity production. acs.orgnih.govorganic-chemistry.org
Future efforts will likely concentrate on developing dedicated continuous flow processes for the synthesis of this compound and its derivatives. Research indicates that organolithium chemistry, a common method for introducing the boronic acid group, can be effectively managed in a continuous flow setup, mitigating the risks associated with highly reactive intermediates. acs.orgnih.govorganic-chemistry.org Such a system could enable the multigram-scale production of this key building block with reaction times potentially as short as one second. acs.orgnih.govorganic-chemistry.org
The integration of flow chemistry is not limited to the synthesis of the boronic acid itself. Downstream transformations, such as Suzuki-Miyaura cross-coupling reactions, can also be performed in a continuous flow manner. This integrated approach, from starting material to final product, would represent a significant advancement in the efficient and scalable production of complex molecules derived from this compound. nih.gov The development of automated and modular flow systems will be crucial in realizing the full potential of this technology for producing a library of quinoline-based compounds for various applications. nih.gov
Advanced Materials Incorporating the this compound Scaffold
The unique electronic and photophysical properties of the quinoline nucleus make it an attractive component for advanced materials. The incorporation of the this compound scaffold into polymeric and supramolecular structures is an emerging area of research with significant potential.
One key direction is the development of organoboron polymers. Conjugated polymers containing organoboron quinolate complexes in their main chain have been synthesized and shown to exhibit strong green fluorescence. acs.orgacs.org The synthesis of such polymers often involves the Sonogashira-Hagihara coupling reaction of organoboron quinolate-based monomers. acs.orgfigshare.com By analogy, polymers incorporating the this compound unit could be designed to have tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. chemimpex.com
The boronic acid functionality itself offers a versatile handle for creating responsive materials. The ability of boronic acids to form reversible covalent bonds with diols can be exploited to develop sensors for saccharides or to create self-healing polymers. The quinoline moiety, with its potential for metal coordination and its inherent fluorescence, could act as a signaling unit in such sensory materials. chemimpex.com
| Potential Application Area | Key Feature of this compound | Example of Material |
| Organic Electronics | π-Conjugated Quinoline System | Organoboron Quinolate Polymers acs.orgacs.org |
| Chemical Sensors | Reversible Diol Binding of Boronic Acid | Fluorescent Saccharide Sensors |
| Self-Healing Materials | Dynamic Covalent Bonds of Boronic Acid | Reversible Polymer Networks |
Novel Biological Targets and Therapeutic Modalities
Quinoline derivatives have a long and successful history in medicine, with applications ranging from antimalarials to anticancer agents. nih.govbiointerfaceresearch.comnih.govnih.gov The this compound scaffold presents a unique opportunity to develop novel therapeutic agents that combine the biological activities of both the quinoline ring and the boronic acid group.
A major focus of future research will be the design and synthesis of derivatives that target specific biological pathways. Boronic acids are known to be effective enzyme inhibitors, most notably as proteasome inhibitors in cancer therapy. nih.govnih.gov Phenylboronic acid derivatives have shown promise in targeted cancer therapy due to their ability to bind to sialic acids on the surface of cancer cells. nih.gov By functionalizing the this compound core, it may be possible to create highly potent and selective inhibitors of enzymes implicated in various diseases.
The quinoline moiety can also contribute to the therapeutic profile. For example, certain quinoline derivatives are known to target DNA replication in bacteria or act as antimalarial agents by interfering with heme metabolism. nih.govresearchgate.net The combination of these properties with the enzyme-inhibiting capabilities of the boronic acid could lead to the development of dual-action drugs with novel mechanisms of action. Research into the biological targets of quinoline-based compounds is ongoing, with a focus on identifying new pathways for therapeutic intervention. researchgate.net
| Therapeutic Area | Potential Mechanism of Action | Relevant Compound Class |
| Oncology | Proteasome Inhibition, Sialic Acid Targeting | Phenylboronic Acid Derivatives nih.gov |
| Infectious Diseases | Inhibition of DNA Replication, Heme Metabolism Interference | Quinoline-based Antimicrobials nih.govresearchgate.net |
| Inflammatory Diseases | Enzyme Inhibition | Boronic Acid-based Inhibitors |
Development of Sustainable and Eco-Friendly Synthetic Strategies
The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.
Future research will likely focus on replacing traditional, often harsh, synthetic methods with more environmentally benign alternatives. This includes the development of catalytic, solvent-free, or water-based reactions. frontiersin.org For instance, the use of nanocatalysts is emerging as a promising strategy for the eco-friendly synthesis of quinoline derivatives. acs.orgnih.gov These methods often offer high yields, reduced reaction times, and the potential for catalyst recycling. acs.orgnih.gov
| Green Chemistry Principle | Application in Synthesis | Example Method |
| Use of Catalysis | Efficient Synthesis of Quinolines | Nanocatalyst-mediated reactions acs.orgnih.gov |
| Use of Safer Solvents | Environmentally Friendly Reactions | Synthesis in water or solvent-free conditions frontiersin.org |
| Atom Economy | Waste Reduction | One-pot tandem reactions rsc.org |
| Use of Renewable Feedstocks | Sustainable Starting Materials | Synthesis from bio-based precursors (where applicable) |
| Design for Energy Efficiency | Reduced Energy Consumption | Reactions at ambient temperature organic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-methyl-5-quinolinyl)boronic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of substituted quinolines. For aromatic boronic acids, intermediates like halogenated quinoline derivatives (e.g., 6-bromo-5-quinolinecarbonitrile) are often used, followed by palladium-catalyzed borylation . Purification challenges arise due to boronic acid instability; thus, prodrug forms (e.g., pinacol esters) are synthesized first and hydrolyzed under controlled acidic conditions . Purity (>95%) is confirmed via HPLC or NMR, with residual solvents removed by repeated lyophilization or column chromatography .
Q. How can researchers validate the structural integrity of this compound in novel compounds?
- Methodological Answer : Use a combination of , , and NMR to confirm the boronic acid moiety and quinoline substitution pattern. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. For crystalline derivatives, X-ray crystallography is ideal. Thermal stability can be assessed via thermogravimetric analysis (TGA) to rule out decomposition during storage .
Q. What are the primary biochemical applications of this compound in academic research?
- Methodological Answer : The compound is utilized in glycoprotein detection due to boronic acid-diol interactions. For example, it can be grafted onto polymers or surfaces (e.g., carboxymethyl dextran) to capture glycoproteins via reversible ester formation with cis-diols. Buffer optimization (e.g., pH 7.4 PBS) enhances binding specificity, while elution uses competitive diols (e.g., sorbitol) .
Advanced Research Questions
Q. How can non-specific interactions of this compound in glycoprotein assays be mitigated?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To address this:
- Introduce hydrophilic co-monomers (e.g., polyacrylic acid) to minimize non-specific binding .
- Optimize buffer ionic strength and pH; higher salt concentrations (≥150 mM NaCl) reduce electrostatic interference .
- Use surface plasmon resonance (SPR) to quantify binding kinetics and iteratively refine surface chemistry .
Q. What experimental strategies resolve contradictions in boronic acid reactivity across studies?
- Methodological Answer : Discrepancies often stem from solvent polarity, pH, or competing equilibria. For example:
- In aqueous media, boronic acids exist in equilibrium between trigonal (active) and tetrahedral (inactive) forms. Use NMR to monitor speciation under experimental conditions .
- For drug design, balance electrophilicity (reversible covalent binding) with stability by introducing electron-withdrawing groups on the quinoline ring .
Q. How can this compound be integrated into stimuli-responsive polymers for biomedical applications?
- Methodological Answer : Incorporate the compound into block copolymers via RAFT polymerization. For glucose-responsive systems:
- Design diblock structures with boronic acid segments for diol binding and hydrophilic segments (e.g., Pluronic®) for solvation.
- Use NMR to confirm polymerization efficiency and dynamic light scattering (DLS) to monitor glucose-induced conformational changes .
Q. What computational tools predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with diol-containing targets (e.g., bacterial glycocalyx). Parameterize boron’s partial charge using DFT calculations (B3LYP/6-31G*). Validate predictions with SPR or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Why do some studies report high thermal stability for aromatic boronic acids while others note decomposition at moderate temperatures?
- Methodological Answer : Stability varies with substituent effects. Electron-donating groups (e.g., methyl on quinoline) enhance stability by reducing boron’s electrophilicity. Conduct TGA under inert atmospheres (N) to avoid oxidation. Compare degradation onset temperatures across derivatives; for example, methyl-substituted quinolines show ~50°C higher stability than halogenated analogs .
Tables
Table 1 : Key Characterization Techniques for this compound Derivatives
| Property | Method | Conditions | Reference |
|---|---|---|---|
| Purity | HPLC | C18 column, acetonitrile/water gradient | |
| Boron Speciation | NMR | DO, pH 7.4 | |
| Thermal Stability | TGA | N, 10°C/min heating rate | |
| Polymer Integration | NMR | CDCl, 400 MHz |
Table 2 : Buffer Optimization for Glycoprotein Binding Studies
| Buffer Component | Concentration | Effect on Selectivity | Reference |
|---|---|---|---|
| Phosphate (pH 7.4) | 10 mM | Baseline binding | |
| NaCl | 150 mM | Reduces electrostatic interference | |
| Sorbitol | 100 mM | Competitive elution agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
